molecular formula C8H17NO3 B13567624 tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate

tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate

Cat. No.: B13567624
M. Wt: 175.23 g/mol
InChI Key: XASPGLPXANLVTJ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate is a chemical compound that belongs to the class of amino acids and derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate typically involves the protection of the amino and hydroxyl groups, followed by esterification. One common method is the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto ester, while reduction of the amino group can produce a primary amine .

Scientific Research Applications

Tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

tert-butyl (2S,3S)-2-amino-3-hydroxybutanoate

InChI

InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3/t5-,6-/m0/s1

InChI Key

XASPGLPXANLVTJ-WDSKDSINSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC(C)(C)C)N)O

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)O

Origin of Product

United States

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